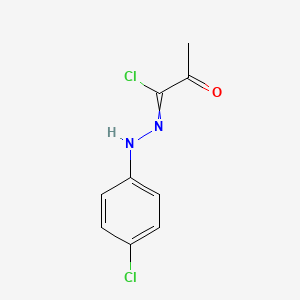

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is a chemical compound with the linear formula C9H8Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, reactions of hydrazonoyl halides with cyanoacetic hydrazide and its N-arylidene derivatives proceeded site-selectively and afforded the respective pyrazolo[3,4-d]pyridazine and aldehyde N-(1-aryl-3-acetyl-4-cyanopyrazol-5-yl)hydrazone derivatives .

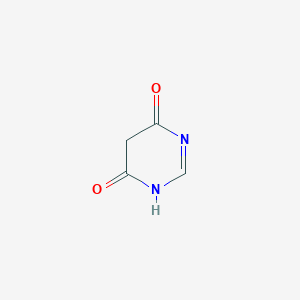

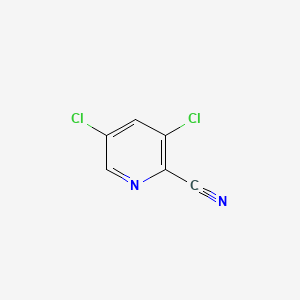

Molecular Structure Analysis

The molecular structure of “Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is represented by the linear formula C9H8Cl2N2O . The molecular weight of the compound is 231.083 .

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

Propanehydrazonoyl chloride derivatives have been extensively studied for their potential in synthesizing a wide range of compounds with significant biological activities. For instance, the reaction of acid hydrazides with 2-chloro-1-(4-chlorophenyl)ethanone or 2-bromo-1-(4-bromophenyl)ethanone afforded bis-hydrazones, demonstrating the versatility of propanehydrazonoyl chloride in generating compounds with anti-inflammatory and analgesic properties, exhibiting lower ulcerogenic effects compared to standard drugs like ketoprofen (Hamdy et al., 2013). Furthermore, the synthesis of Oxanilo-N-arylhydrazonoyl chlorides through the Japp−Klingemann reaction highlights the structural diversity achievable with propanehydrazonoyl chlorides, providing insights into their structural configurations via X-ray crystallography and spectroscopic methods (Frohberg et al., 2002).

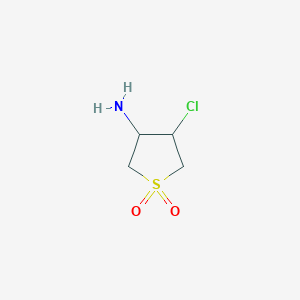

Antitumor and Antimicrobial Potential

Propanehydrazonoyl chloride derivatives have shown promising antitumor properties. For example, compounds incorporating the 2,4-dichlorophenoxy nucleus synthesized through reactions involving propanehydrazonoyl chlorides demonstrated significant antitumor activity against murine tumor cell lines, with one compound notably reducing viable cell count, indicating its potential as a potent antitumor agent (Abdel-Wahab et al., 2011). Moreover, novel 1,3,4-thiadiazoles incorporated with thiazole moiety synthesized from reactions with propanehydrazonoyl chlorides displayed antimicrobial activity, suggesting the utility of these compounds in developing new bactericides and fungicides (Farghaly et al., 2015).

Chemical and Physical Properties Analysis

Research on the polymorphs and pseudo-polymorphs of specific propanehydrazonoyl chloride derivatives has provided valuable data on their chemical and physical properties, offering insights into their potential applications in various fields. For instance, studies on μ-oxo-bis{[N,N′-bis(salicylidene)propane-1,3-diamine]oxorhenium(V)} derivatives have elucidated their structural diversity and potential for further application development (Kooijman et al., 2000).

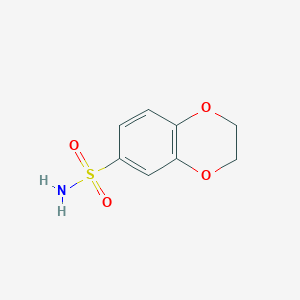

Enzyme Inhibition and Biological Applications

The inhibition of carbonic anhydrases by sulfonamides incorporating propanehydrazonoyl chloride derivatives demonstrates the potential of these compounds in therapeutic applications, particularly in targeting enzymes for potential biotechnological applications. The study on extremophilic bacteria carbonic anhydrases showed that these derivatives could serve as potent inhibitors, revealing their significance in both scientific research and potential therapeutic uses (Alafeefy et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHCGGWBOWGPJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377951 |

Source

|

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

CAS RN |

18247-78-4 |

Source

|

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)